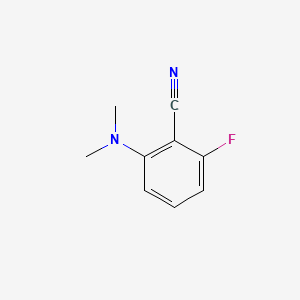

2-Dimethylamino-6-fluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2/c1-12(2)9-5-3-4-8(10)7(9)6-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNKVUULRIWDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371837 | |

| Record name | 2-Dimethylamino-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96994-73-9 | |

| Record name | 2-Dimethylamino-6-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 96994-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 2-Dimethylamino-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of 2-Dimethylamino-6-fluorobenzonitrile, a fluorinated aromatic nitrile of interest in synthetic chemistry. This document consolidates available data on its chemical identity, physical properties, and synthesis. Due to the limited availability of published research on this specific compound, this guide also highlights areas where data is currently unavailable.

Chemical Identity and Structure

The nomenclature and structural details of this compound are fundamental for its accurate identification and use in a research context.

IUPAC Name: 2-(Dimethylamino)-6-fluorobenzonitrile[1]

Synonyms: 2-Fluoro-6-(dimethylamino)benzonitrile

CAS Number: 96994-73-9[1]

Molecular Formula: C₉H₉FN₂[1]

Molecular Weight: 164.18 g/mol [1]

Chemical Structure:

Caption: 2D structure of this compound.

Physical and Chemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the available information.

| Property | Value | Source |

| Molecular Weight | 164.18 g/mol | [1] |

| Molecular Formula | C₉H₉FN₂ | [1] |

| Boiling Point | 65.00°C - 70.00°C | Commercial Supplier |

| Predicted XlogP | 1.9 | [2] |

| Predicted Collision Cross Section ([M+H]⁺) | 132.2 Ų | [2] |

Note: The boiling point is sourced from a commercial supplier and may not have been determined under standard conditions. The XlogP and collision cross-section are predicted values.

Synthesis and Experimental Protocols

A potential synthetic pathway could involve the nucleophilic aromatic substitution of a suitable precursor, such as 2,6-difluorobenzonitrile, with dimethylamine.

Hypothetical Synthetic Pathway:

Caption: A potential synthetic route to this compound.

General Considerations for Synthesis:

-

Solvent: Aprotic polar solvents such as DMSO, DMF, or acetonitrile are typically used for nucleophilic aromatic substitution reactions.

-

Base: A non-nucleophilic base may be required to neutralize the HF formed during the reaction.

-

Temperature: The reaction temperature would need to be optimized, likely ranging from room temperature to elevated temperatures.

Note: This represents a theoretical pathway. A thorough literature search for analogous reactions and experimental optimization would be necessary to develop a robust synthetic protocol.

Spectral Data

No published experimental spectral data (NMR, IR, Mass Spectrometry) for this compound could be located in the searched scientific databases. Researchers working with this compound would need to perform their own spectral characterization.

Biological Activity and Applications

There is no information available in the public domain regarding the biological activity, potential applications in drug development, or involvement in any signaling pathways of this compound. Its structural similarity to other biologically active benzonitrile derivatives suggests it could be a candidate for screening in various assays, but no such studies have been published.

Conclusion

This compound is a chemical compound with a well-defined structure and IUPAC name. However, there is a significant lack of publicly available, in-depth technical data. While basic physical properties can be found from commercial sources, detailed experimental protocols for its synthesis, comprehensive spectral characterization, and any information on its biological activity are absent from the scientific literature. This guide serves to summarize the known information and to highlight the current gaps in knowledge for the scientific community. Further research is required to fully characterize this compound and explore its potential applications.

References

In-Depth Technical Guide: 2-Dimethylamino-6-fluorobenzonitrile (CAS 96994-73-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Dimethylamino-6-fluorobenzonitrile is a substituted aromatic nitrile that serves as a valuable building block in organic synthesis, particularly within the field of medicinal chemistry. Its unique substitution pattern, featuring a dimethylamino group and a fluorine atom ortho to a nitrile functionality, imparts specific reactivity and properties that are leveraged in the construction of complex molecular architectures. This guide provides a comprehensive overview of the available technical data for this compound, focusing on its physicochemical properties, synthesis, and applications in drug discovery.

Core Properties

A summary of the key identifying and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 96994-73-9 | [1][2] |

| Molecular Formula | C₉H₉FN₂ | [3] |

| Molecular Weight | 164.18 g/mol | [3] |

| IUPAC Name | 2-(dimethylamino)-6-fluorobenzonitrile | [3] |

| Canonical SMILES | CN(C)C1=CC=CC(F)=C1C#N | [4] |

| InChI Key | WWNKVUULRIWDJZ-UHFFFAOYSA-N | [4] |

| Physical Form | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis and Experimental Protocols

A plausible synthetic pathway is the reaction of 2,6-difluorobenzonitrile with dimethylamine. In this reaction, one of the fluorine atoms is displaced by the dimethylamino group.

Hypothetical Experimental Protocol:

Reaction Scheme:

Figure 1: Hypothetical synthesis of this compound.

Procedure:

-

To a solution of 2,6-difluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add an excess of dimethylamine (e.g., 2-3 eq, either as a solution in a solvent like THF or as a gas).

-

The reaction mixture is then heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent such as ethyl acetate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. However, some crude proton NMR data has been reported in the context of a synthesis.

¹H NMR (Nuclear Magnetic Resonance):

A publication's supplementary information provides the following ¹H NMR data for the crude product:

-

¹H NMR (CDCl₃, 400 MHz): δ 7.30 (q, 1H), 6.58 (d, 1H), 6.52 (t, 1H), 3.10 (s, 6H).

This spectrum is consistent with the structure of this compound, showing signals in the aromatic region corresponding to the three protons on the benzene ring and a singlet in the aliphatic region for the six protons of the two methyl groups of the dimethylamino substituent.

Expected Spectroscopic Characteristics:

-

¹³C NMR: Approximately 9 distinct signals would be expected. The nitrile carbon would appear downfield (~115-120 ppm), while the carbons of the dimethylamino group would be the most upfield. The aromatic carbons would show splitting due to coupling with the fluorine atom.

-

IR (Infrared) Spectroscopy: A strong absorption band characteristic of the nitrile (C≡N) stretch would be expected around 2220-2240 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. A C-F stretch would likely appear in the 1350-1000 cm⁻¹ region.

-

MS (Mass Spectrometry): The molecular ion peak [M]⁺ would be observed at m/z = 164.07.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The dimethylamino and nitrile groups provide handles for further chemical transformations.

While specific examples of marketed drugs synthesized directly from this compound are not readily found, its structural motifs are present in various therapeutic agents, particularly those targeting the central nervous system. For instance, fluorinated aromatic compounds are common in selective serotonin reuptake inhibitors (SSRIs) and other psychiatric medications.

The general workflow for utilizing such a building block in a drug discovery program is outlined below.

Figure 2: General drug discovery workflow utilizing a chemical building block.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Specific hazard classifications may vary by supplier, but it is generally considered to be an irritant and potentially harmful if ingested, inhaled, or absorbed through the skin.

GHS Hazard Statements (Typical):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements (Typical):

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/eye protection/face protection.

-

IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery and materials science. While comprehensive experimental data on its physicochemical properties and detailed synthetic protocols are not widely published, its structural features suggest it is a valuable tool for introducing the fluorinated dimethylaminobenzonitrile scaffold into larger molecules. Further research and publication of its properties and reactivity would be beneficial to the scientific community.

References

physical and chemical properties of 2-Dimethylamino-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and potential biological properties of 2-Dimethylamino-6-fluorobenzonitrile. The information is intended to support research, development, and application of this compound in various scientific fields, particularly in medicinal chemistry and drug discovery.

Core Chemical and Physical Properties

This compound is a substituted aromatic nitrile with the molecular formula C₉H₉FN₂.[1] Its chemical structure incorporates a benzene ring functionalized with a dimethylamino group, a fluorine atom, and a nitrile group. These functional groups are expected to influence its reactivity, polarity, and biological activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 96994-73-9 | [1] |

| Molecular Formula | C₉H₉FN₂ | [1] |

| Molecular Weight | 164.18 g/mol | [1] |

| Predicted XlogP | 1.9 | [2] |

| Predicted Boiling Point | 321.7 ± 27.0 °C | Estimated based on[3] |

| Predicted Density | 1.13 ± 0.1 g/cm³ | Estimated based on[3] |

| Appearance | Solid (predicted) | --- |

| Solubility | Insoluble in water (predicted), soluble in organic solvents. | --- |

Note: Predicted values are computationally derived and should be confirmed by experimental analysis.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the nucleophilic aromatic substitution of a suitable di-substituted fluorinated precursor. A general protocol is outlined below, based on the synthesis of related dialkylamino-substituted aromatic compounds.[4][5][6][7]

Reaction Scheme:

Figure 1: Proposed synthetic workflow for this compound.

Materials:

-

2,6-Difluorobenzonitrile

-

Dimethylamine (solution in THF or as a gas)

-

Aprotic polar solvent (e.g., DMSO, DMF)

-

Base (e.g., K₂CO₃, Et₃N)

-

Inert atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

To a solution of 2,6-difluorobenzonitrile in an aprotic polar solvent, add a suitable base.

-

Introduce dimethylamine to the reaction mixture. This can be done by bubbling dimethylamine gas through the solution or by adding a solution of dimethylamine in a solvent like THF.

-

Heat the reaction mixture under an inert atmosphere. The reaction temperature and time will need to be optimized, but a starting point could be 80-120°C for several hours.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

Protocol:

-

Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is likely to provide good separation. The fractions containing the pure product can be identified by TLC analysis.

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity. The choice of solvent will depend on the solubility of the compound.

Spectroscopic Analysis

The structure of this compound can be confirmed by a combination of spectroscopic methods. The expected spectral features are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the dimethylamino group. The aromatic protons will likely appear as multiplets in the downfield region (around 7.0-7.8 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and dimethylamino substituents. The methyl protons of the dimethylamino group should appear as a singlet in the upfield region (around 2.5-3.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the nitrile carbon, and the methyl carbons of the dimethylamino group. The carbon atoms attached to the fluorine will exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum should display a single resonance for the fluorine atom on the aromatic ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

C≡N stretch: A strong, sharp absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile group in an aromatic compound.[8][9]

-

C-F stretch: An absorption band in the region of 1200-1300 cm⁻¹ is expected for the C-F bond.

-

C-N stretch: Absorptions corresponding to the C-N bonds of the dimethylamino group will be present.

-

Aromatic C-H and C=C stretches: Characteristic absorptions for the aromatic ring will be observed in their respective regions.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern will likely involve the loss of small neutral molecules or radicals, such as HCN, CH₃, and potentially others, providing further structural information.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data available for this compound, the structural motifs present in the molecule suggest potential areas of pharmacological interest.

Inferred Biological Roles

-

Enzyme Inhibition: Substituted benzonitriles are known to act as inhibitors of various enzymes. For instance, some are known to be aromatase inhibitors, which are used in the treatment of estrogen-dependent cancers.[8][9] The nitrile group can act as a key pharmacophore in binding to the active site of enzymes.

-

Anti-inflammatory Activity: Certain substituted benzonitriles have been investigated for their anti-inflammatory properties.[10]

-

Cytotoxicity: The presence of fluorine in aromatic compounds can significantly influence their biological activity, often enhancing their cytotoxic effects against cancer cell lines.[11][12][13] The increased lipophilicity and altered electronic properties due to fluorination can lead to improved cellular uptake and target interaction.[14][15]

Hypothetical Signaling Pathway

Given the known activities of related compounds, a hypothetical signaling pathway for this compound could involve the modulation of a key enzyme or receptor involved in cell proliferation or inflammation. For example, if it were to act as an aromatase inhibitor, it would interfere with the estrogen biosynthesis pathway.

Figure 2: Hypothetical signaling pathway for this compound.

Disclaimer: The biological activities and signaling pathways described are speculative and based on the activities of structurally related compounds. Experimental validation is required to determine the actual pharmacological profile of this compound.

Safety and Handling

Detailed toxicology data for this compound is not available. However, based on the data for similar compounds, it should be handled with care. Assume it is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

This technical guide provides a foundational understanding of this compound. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

References

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. PubChemLite - 96994-73-9 (C9H9FN2) [pubchemlite.lcsb.uni.lu]

- 3. 4-(Dimethylamino)-2-fluorobenzonitrile CAS#: 1189353-13-6 [m.chemicalbook.com]

- 4. A new and efficient synthesis of substituted 6-[(2'-dialkylamino)ethyl] pyrimidine and 4-N,N-dialkyl-6-vinyl-cytosine derivatives and evaluation of their anti-rubella activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles [organic-chemistry.org]

- 6. Synthesis of New 6-{[ω-(Dialkylamino(heterocyclyl)alkyl]thio}-3-R-2H-[1,2,4]triazino[2,3-c]quinazoline-2-ones and Evaluation of their Anticancer and Antimicrobial Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-pot Parallel Synthesis of 5-(Dialkylamino)tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Dimethylamino-6-fluorobenzonitrile (C9H9FN2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Dimethylamino-6-fluorobenzonitrile, a fluorinated aromatic compound with potential applications in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information and presents logical extrapolations based on closely related compounds. The guide covers chemical and physical properties, a proposed synthesis protocol, and potential applications, with a focus on its role as a synthetic intermediate. All quantitative data is presented in structured tables, and a plausible experimental workflow is visualized.

Introduction

This compound (C9H9FN2) is a substituted benzonitrile featuring both a dimethylamino group and a fluorine atom on the aromatic ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of fluorine, a common strategy in drug design to enhance metabolic stability and binding affinity. Its structural similarity to precursors of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds suggests its potential as a key intermediate in the development of new therapeutics.

Chemical and Physical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C9H9FN2 | [1][2] |

| Molecular Weight | 164.18 g/mol | [2] |

| CAS Number | 96994-73-9 | [2] |

| IUPAC Name | 2-(dimethylamino)-6-fluorobenzonitrile | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | For comparison, 2,6-difluorobenzonitrile has a boiling point of 197-198 °C. |

| Solubility | Data not available | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. |

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound is not widely published. The following are expected spectral characteristics based on its structure and data from analogous compounds.

| Technique | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons and the N-methyl protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, and the N-methyl carbons. |

| IR Spectroscopy | Characteristic absorption bands for C≡N (nitrile) stretching, C-F stretching, and C-N stretching. The nitrile stretch is typically observed around 2220-2260 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak (M+) corresponding to its molecular weight. PubChem predicts a monoisotopic mass of 164.07498 Da.[1] |

Synthesis

A detailed, experimentally verified protocol for the synthesis of this compound is not available in the cited literature. However, a plausible synthetic route involves the nucleophilic aromatic substitution of a fluorine atom in 2,6-difluorobenzonitrile with dimethylamine. This is a common method for the preparation of N,N-dimethylanilines from corresponding fluoroarenes.

Proposed Experimental Protocol: Synthesis from 2,6-Difluorobenzonitrile

Reaction Scheme:

Materials:

-

2,6-Difluorobenzonitrile

-

Dimethylamine (e.g., 40% solution in water or as a gas)

-

A suitable solvent (e.g., DMSO, DMF, or ethanol)

-

A base (e.g., K2CO3, optional, to neutralize the HF byproduct)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzonitrile in the chosen solvent.

-

Add an excess of the dimethylamine solution. If using dimethylamine gas, it can be bubbled through the solution.

-

If a base like potassium carbonate is used, add it to the reaction mixture.

-

Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-120°C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If an aqueous solution of dimethylamine was used, perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions such as temperature, reaction time, and stoichiometry.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

While specific biological activities of this compound are not documented, its utility lies in its role as a synthetic intermediate.

-

Precursor for Fluorinated Pharmaceuticals: The presence of the fluorine atom and the reactive nitrile and dimethylamino groups make it a suitable precursor for more complex molecules. It has been suggested as an important starting material for the synthesis of fluorinated drugs, particularly those targeting the central nervous system.

-

Intermediate for Bioactive Heterocycles: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The ortho-position of the amino and nitrile groups in the related compound, 2-amino-6-fluorobenzonitrile, is ideal for synthesizing quinazolines, which are known to have anticancer and antimalarial properties.[3] This suggests that this compound could be a precursor to a variety of substituted heterocyclic compounds with potential biological activity.

-

Synthesis of Aminoquinolines: The related 2-amino-6-fluorobenzonitrile is also used to synthesize aminoquinoline derivatives, which can act as cholinesterase inhibitors for the treatment of Alzheimer's disease.[3]

Potential Signaling Pathway Involvement (Hypothetical)

Given the interest in related compounds for neurological and anticancer applications, it is plausible that derivatives of this compound could interact with various signaling pathways. However, without experimental data, any discussion of signaling pathway involvement is purely speculative. Research into the biological effects of this compound and its derivatives would be necessary to elucidate any such mechanisms.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry. Despite the current lack of comprehensive public data on its specific properties and biological activities, its structure suggests a valuable role in the synthesis of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its applications in drug discovery.

Safety Information

References

An In-depth Technical Guide on the Solubility of 2-Dimethylamino-6-fluorobenzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 2-Dimethylamino-6-fluorobenzonitrile, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public, quantitative solubility data for this specific molecule, this document provides a comprehensive analysis based on its structural features and the known solubility of analogous compounds. A qualitative solubility profile is presented to guide solvent selection for synthesis, purification, and formulation. Furthermore, a detailed, generalized experimental protocol for the quantitative determination of solubility is provided to empower researchers to generate precise data tailored to their specific needs.

Introduction

This compound is a substituted aromatic nitrile with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its solubility in various organic solvents is critical for optimizing reaction conditions, developing effective purification strategies (such as crystallization), and preparing formulations for biological screening. Solubility is a fundamental physicochemical property that influences a compound's reactivity, bioavailability, and processability. This guide aims to provide a foundational understanding of the solubility characteristics of this compound.

Physicochemical Properties and Predicted Solubility

The molecular structure of this compound, with its aromatic ring, polar nitrile (-C≡N) and dimethylamino (-N(CH₃)₂) groups, and an electronegative fluorine atom, suggests a molecule with moderate polarity. The presence of both polar functional groups and a nonpolar benzene ring indicates that its solubility will be highly dependent on the nature of the solvent.

Based on the principle of "like dissolves like," we can predict its general solubility behavior. Solvents with moderate polarity that can engage in dipole-dipole interactions are likely to be effective. Aromatic solvents may also be suitable due to potential π-π stacking interactions with the benzene ring.

-

Benzonitrile : Generally soluble to very soluble in common organic solvents such as acetone, benzene, ethanol, and diethyl ether.[1][2]

-

4-Fluorobenzonitrile : Reported to be soluble in chloroform and ethyl acetate, but insoluble in water.[3][4]

-

4-(Dimethylamino)benzonitrile : Soluble in methanol.[5]

Based on these observations and the structure of the target molecule, a qualitative solubility profile for this compound is proposed in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group can interact with the nitrile and dimethylamino groups. |

| Acetonitrile | Soluble | Its polarity is suitable for solvating the polar functional groups. | |

| Dimethylformamide (DMF) | Very Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent, excellent for dissolving a wide range of organic compounds. | |

| Polar Protic | Methanol | Moderately Soluble | The hydroxyl group can hydrogen bond with the nitrogen atoms, but the nonpolar regions of the molecule may limit high solubility. |

| Ethanol | Moderately Soluble | Similar to methanol, with slightly lower polarity which might marginally improve solubility of the nonpolar part of the molecule. | |

| Nonpolar | Toluene | Soluble | The aromatic ring of toluene can interact with the benzonitrile core via π-π stacking. |

| Dichloromethane (DCM) | Very Soluble | A versatile solvent with moderate polarity, effective at dissolving a wide range of organic compounds. | |

| Chloroform | Very Soluble | Similar in properties to dichloromethane. | |

| Hexane | Sparingly Soluble | As a nonpolar aliphatic solvent, it is unlikely to effectively solvate the polar functional groups of the molecule. | |

| Diethyl Ether | Moderately Soluble | A relatively nonpolar solvent with some polar character due to the ether oxygen, which may allow for moderate solvation. |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, an experimental approach is essential. The following section provides a detailed methodology for the gravimetric determination of the solubility of this compound.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes

-

Oven or vacuum oven

3.2. Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of solubility.

3.3. Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The time required for equilibration may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid at the bottom.

-

-

Aliquot Collection:

-

Carefully withdraw a precise volume of the clear supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and dispense the aliquot into a pre-weighed, clean, and dry vial. Record the exact volume of the aliquot.

-

-

Solvent Evaporation:

-

Place the vial containing the aliquot in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

-

Mass Measurement and Calculation:

-

Once the solvent has completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.

-

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of aliquot (L)

-

Logical Relationship of Factors Influencing Solubility

The solubility of a compound is a complex interplay of various factors related to the solute, the solvent, and the experimental conditions. The following diagram illustrates these relationships.

Caption: Inter-relationships of factors that determine the solubility of a compound.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not currently available in the public domain, this technical guide provides a robust framework for researchers. The qualitative solubility profile, based on the analysis of its molecular structure and comparison with related compounds, offers a practical starting point for solvent selection. The detailed experimental protocol provided herein equips scientists with the methodology to determine precise solubility values, which are indispensable for advancing research and development involving this compound. It is recommended that researchers generate their own quantitative data for the specific solvent systems and conditions relevant to their work.

References

Spectroscopic Profile of 2-Dimethylamino-6-fluorobenzonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrometry Data

While experimental mass spectra are not published, predicted fragmentation patterns and adducts can provide valuable information for mass spectrometry analysis. The following table summarizes the predicted collision cross-section data for various adducts of 2-Dimethylamino-6-fluorobenzonitrile.[1] This data is useful for identifying the compound in complex mixtures via high-resolution mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 165.08226 | 132.2 |

| [M+Na]⁺ | 187.06420 | 142.6 |

| [M-H]⁻ | 163.06770 | 135.9 |

| [M+NH₄]⁺ | 182.10880 | 151.5 |

| [M+K]⁺ | 203.03814 | 140.7 |

| [M]⁺ | 164.07443 | 127.1 |

| [M]⁻ | 164.07553 | 127.1 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data. These methodologies are standard in the structural elucidation of organic molecules and would be applicable to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. Data processing would involve Fourier transformation, phase correction, and baseline correction. For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed.

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR)-IR: A small amount of the solid or liquid sample would be placed directly on the ATR crystal. The IR spectrum would be recorded over a typical range of 4000-400 cm⁻¹. The data would reveal the presence of key functional groups, such as the nitrile (C≡N) stretch, C-F stretch, aromatic C-H and C=C stretches, and the C-N stretch of the dimethylamino group.

Mass Spectrometry (MS)

-

Electron Ionization (EI)-MS: For a volatile compound, a direct insertion probe or a GC-MS interface would be used. The sample would be bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting mass-to-charge ratios of the fragments would be analyzed to determine the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI)-MS: For less volatile compounds or for softer ionization, ESI-MS would be employed. The sample, dissolved in a suitable solvent, would be sprayed into the mass spectrometer, generating protonated ([M+H]⁺) or other adduct ions. This technique is particularly useful for confirming the molecular weight.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a novel or uncharacterized chemical compound.

References

An In-depth Technical Guide to the Synthesis of 2-Dimethylamino-6-fluorobenzonitrile from 2,6-difluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Dimethylamino-6-fluorobenzonitrile, a key intermediate in pharmaceutical and agrochemical research. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry. This document details the underlying chemical principles, experimental protocols, and quantitative data to support the successful synthesis and purification of the target compound.

Introduction: The Significance of Nucleophilic Aromatic Substitution

The synthesis of this compound from 2,6-difluorobenzonitrile is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. In this transformation, a nucleophile, in this case, dimethylamine, displaces a leaving group, a fluoride ion, on an aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack. In the case of 2,6-difluorobenzonitrile, the two fluorine atoms and the nitrile group make the aromatic ring electron-deficient and thus susceptible to nucleophilic substitution.

The general mechanism for this SNAr reaction proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Synthetic Pathway and Experimental Protocol

The most common and efficient method for the synthesis of this compound from 2,6-difluorobenzonitrile involves the reaction with dimethylamine. A particularly effective variation of this reaction utilizes the in-situ generation of dimethylamine from the thermal decomposition of N,N-dimethylformamide (DMF) in the presence of a base. This method avoids the handling of gaseous dimethylamine.

Below is a detailed experimental protocol based on established methodologies for similar SNAr reactions.

Reaction Scheme

Caption: Synthetic route for this compound.

Experimental Procedure

Materials:

-

2,6-Difluorobenzonitrile

-

N,N-Dimethylformamide (DMF)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Deionized Water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Silica gel (for column chromatography)

-

Hexane and Ethyl Acetate (for chromatography elution)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-difluorobenzonitrile (1.0 eq).

-

Solvent and Base: Add N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add a strong base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 1.5-2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 120°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₉H₉FN₂ |

| Molecular Weight | 164.18 g/mol |

| Typical Yield | 75-90% |

| Reaction Temperature | 80-120 °C |

| Reaction Time | 2-6 hours |

| Purity (after chromatography) | >98% |

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis process, from the initial reactants to the final purified product.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2,6-difluorobenzonitrile via nucleophilic aromatic substitution is a robust and efficient method. The use of in-situ generated dimethylamine from DMF and a base provides a practical and scalable approach for obtaining this valuable intermediate. The detailed protocol and quantitative data presented in this guide are intended to assist researchers and drug development professionals in the successful synthesis and purification of this compound, facilitating its application in various research and development endeavors.

The Strategic Incorporation of Fluorine in Benzonitrile Compounds: A Technical Guide to Enhancing Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The deliberate introduction of fluorine into benzonitrile-containing molecules has emerged as a powerful strategy in medicinal chemistry to enhance therapeutic potential. This in-depth technical guide explores the multifaceted roles of fluorine in modulating the biological activity of benzonitrile compounds, providing a comprehensive overview of its impact on physicochemical properties, target engagement, and metabolic stability. This document serves as a valuable resource by presenting quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows.

The Physicochemical Impact of Fluorination

The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's fundamental characteristics. These modifications are instrumental in optimizing a compound's pharmacokinetic and pharmacodynamic profile.

Modulation of pKa: Fluorine's strong electron-withdrawing effect can significantly alter the acidity or basicity of nearby functional groups. This modulation of pKa is a critical tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, reducing the basicity of an amine can enhance its oral bioavailability by increasing the proportion of the neutral, more membrane-permeable species at physiological pH.

Increased Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes. Strategic placement of fluorine at metabolically vulnerable positions on the benzonitrile scaffold can block oxidative metabolism, leading to a longer in vivo half-life and improved drug exposure.

Enhanced Binding Affinity and Selectivity: Fluorine can participate in favorable interactions within a biological target's binding pocket, including hydrogen bonds and dipole-dipole interactions. Furthermore, the introduction of fluorine can induce specific conformational preferences in a molecule, pre-organizing it for optimal binding to its target receptor or enzyme, which can lead to increased potency and selectivity.

Quantitative Analysis of Biological Activity: Fluorinated Benzonitrile Derivatives

The following table summarizes the in vitro antiproliferative activity of a series of (E)-2-(4-fluoro-1H-benzo[d][1][2][3]triazol-1-yl)-3-(R)acrylonitrile derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound ID | R-Group | HeLa (Cervical Cancer) IC50 (nM)[1][2] | MCF-7 (Breast Cancer) IC50 (nM)[1][2] | A-375 (Melanoma) IC50 (nM)[1][2] |

| 5 | 4-methoxyphenyl | 20 | 30 | 40 |

| 6 | p-tolyl | 50 | 70 | 80 |

| 7 | 4-bromophenyl | 30 | 40 | 50 |

Case Study: Fluorinated Benzonitriles as Microtubule-Destabilizing Agents

A promising area of research involves the development of fluorinated benzonitrile derivatives as inhibitors of tubulin polymerization. These compounds can disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis in cancer cells. The benzotriazole-acrylonitrile scaffold, in particular, has been shown to be a promising starting point for the design of such agents. The introduction of a fluorine atom to this scaffold has been shown to enhance antiproliferative activity.[1][2]

Signaling Pathway for Microtubule-Destabilizing Agents

Caption: Mechanism of action for fluorinated benzonitrile compounds as microtubule-destabilizing agents.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of the fluorinated benzonitrile derivatives discussed.

Synthesis of (E)-2-(4-fluoro-1H-benzo[d][1][2][3]triazol-1-yl)-3-(4-methoxyphenyl)acrylonitrile (Compound 5)[1][2]

Materials:

-

4-methoxybenzaldehyde

-

N,N-Dimethylacetamide (DMA) or 1,1'-Carbonyldiimidazole (CDI)

-

Acetonitrile (CH3CN)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-(4-fluoro-1H-benzo[d][1][2][3]triazol-1-yl)acetonitrile (1 equivalent) and 4-methoxybenzaldehyde (1.2 equivalents) in acetonitrile.

-

Addition of Base/Condensing Agent: Add N,N-Dimethylacetamide (DMA) or 1,1'-Carbonyldiimidazole (CDI) (1.2 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature for the time specified in the source literature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure (E)-2-(4-fluoro-1H-benzo[d][1][2][3]triazol-1-yl)-3-(4-methoxyphenyl)acrylonitrile (Compound 5).

-

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antiproliferative Activity (MTT Assay)[4][5][6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7, A-375)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

Synthesized benzonitrile compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the benzonitrile compounds in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Experimental workflow for determining IC50 values using the MTT assay.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)[1][7][8][9]

Objective: To determine the effect of benzonitrile compounds on the polymerization of tubulin in vitro.

Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds (benzonitrile derivatives)

-

Positive controls (e.g., Nocodazole - inhibitor, Paclitaxel - stabilizer)

-

96-well black, clear-bottom plates

-

Temperature-controlled fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

On ice, prepare a tubulin solution (e.g., 2 mg/mL) in General Tubulin Buffer containing GTP and glycerol.

-

Add the fluorescent reporter dye to the tubulin solution according to the manufacturer's instructions.

-

Prepare serial dilutions of the test compounds and controls in General Tubulin Buffer.

-

-

Assay Setup:

-

Add the diluted test compounds and controls to the wells of a pre-warmed 96-well plate.

-

Initiate the polymerization by adding the cold tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., for DAPI, excitation ~360 nm, emission ~450 nm) at regular intervals (e.g., every 30 seconds) for 60-90 minutes.

-

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each concentration of the test compound and controls.

-

Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization. A decrease in the fluorescence signal compared to the vehicle control indicates inhibition of polymerization.

-

Conclusion

The strategic incorporation of fluorine into the benzonitrile scaffold is a highly effective approach for enhancing the biological activity of these compounds. Fluorination can favorably modulate key physicochemical properties, leading to improved metabolic stability and target engagement. The provided data on fluorinated benzotriazole-acrylonitrile derivatives demonstrates their potent antiproliferative activity. The detailed experimental protocols offer a foundation for the synthesis and evaluation of novel fluorinated benzonitrile compounds in drug discovery programs. Further exploration of structure-activity relationships, guided by the principles outlined in this guide, will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.

References

The Versatile Scafford: A Technical Guide to 2-Dimethylamino-6-fluorobenzonitrile in Medicinal Chemistry

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and specific nitrogen-containing heterocycles has become a cornerstone of rational drug design. The unique properties imparted by these functionalities can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. Within this context, 2-dimethylamino-6-fluorobenzonitrile has emerged as a pivotal building block, offering a versatile platform for the synthesis of a diverse array of biologically active compounds. Its strategic substitution pattern, featuring a nucleophilic dimethylamino group, an activating and metabolically stable fluorine atom, and a reactive nitrile moiety, provides a rich chemical handle for constructing complex molecular architectures. This technical guide delves into the core utility of this compound, presenting its chemical properties, key synthetic transformations, and its application in the development of potent kinase inhibitors and other therapeutic agents.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₉H₉FN₂. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| CAS Number | 96994-73-9 |

| Molecular Formula | C₉H₉FN₂ |

| Molecular Weight | 164.18 g/mol |

| Appearance | Off-white to beige crystalline powder |

| Melting Point | 56-60 °C |

| Boiling Point | Not determined |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. |

Safety Information: this compound is classified as an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).

Core Synthetic Applications

The strategic arrangement of functional groups in this compound makes it a versatile precursor for a variety of important chemical transformations in medicinal chemistry. The electron-donating dimethylamino group activates the aromatic ring towards certain electrophilic substitutions, while the fluorine and nitrile groups are susceptible to nucleophilic displacement and cycloaddition reactions, respectively. This section details key experimental protocols for the application of this building block in the synthesis of medicinally relevant scaffolds.

Synthesis of Quinazoline Derivatives

The reaction of 2-aminobenzonitriles with various reagents to form quinazoline scaffolds is a cornerstone of heterocyclic chemistry, owing to the broad spectrum of biological activities exhibited by this class of compounds. The dimethylamino group in the title compound can be readily converted to an amino group, rendering it a suitable precursor for quinazoline synthesis.

Experimental Protocol: Synthesis of a 4-Amino-5-fluoro-quinazoline derivative

This protocol describes a general two-step procedure for the synthesis of a 4-amino-5-fluoro-quinazoline derivative starting from this compound.

Step 1: Conversion of the Dimethylamino Group to an Amino Group

A plausible method for this conversion involves demethylation followed by hydrolysis or a more direct nitration/reduction sequence if the dimethylamino group proves too unreactive for direct displacement. For the purpose of this guide, a hypothetical direct amination protocol is presented, which would be a highly desirable synthetic route.

-

Reaction: To a solution of this compound (1.0 eq) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) is added a source of ammonia (e.g., ammonium chloride, 2.0 eq) and a strong base (e.g., sodium amide, 2.2 eq).

-

Conditions: The reaction mixture is heated to 120-150 °C for 12-24 hours under an inert atmosphere.

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-amino-6-fluorobenzonitrile.

Step 2: Cyclization to the Quinazoline Core

-

Reaction: The resulting 2-amino-6-fluorobenzonitrile (1.0 eq) is dissolved in a suitable solvent like ethanol or isopropanol. A nitrile or an orthoester (e.g., triethyl orthoformate, 1.5 eq) and a catalytic amount of a Lewis acid (e.g., zinc chloride, 0.1 eq) or a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1 eq) are added.

-

Conditions: The mixture is heated to reflux for 4-8 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the 4-amino-5-fluoro-quinazoline derivative.

Logical Relationship for Quinazoline Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

The fluorine atom in this compound, while generally considered a stable substituent, can participate in palladium-catalyzed cross-coupling reactions under specific conditions, particularly when activated by the ortho-dimethylamino group. More commonly, the aromatic ring can be further functionalized with a leaving group (e.g., bromine or iodine) to facilitate these reactions. Suzuki and Sonogashira couplings are powerful tools for the formation of C-C bonds, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties.

Experimental Protocol: Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling of a hypothetical brominated derivative of this compound.

-

Reaction: To a degassed mixture of the brominated this compound derivative (1.0 eq), an arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added a base (e.g., sodium carbonate, 2.0 eq).

-

Conditions: The reaction mixture is heated to 80-100 °C under an inert atmosphere for 8-16 hours.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of a hypothetical iodinated derivative of this compound.

-

Reaction: A mixture of the iodinated this compound derivative (1.0 eq), a terminal alkyne (1.5 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.03 eq), and a copper(I) co-catalyst like CuI (0.06 eq) is prepared in a suitable solvent (e.g., a mixture of THF and triethylamine).

-

Conditions: The reaction is stirred at room temperature to 50 °C under an inert atmosphere for 6-12 hours.

-

Work-up and Purification: The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Experimental Workflow for Cross-Coupling Reactions

Application in Kinase Inhibitor Synthesis

This compound and its derivatives are valuable precursors for the synthesis of various kinase inhibitors, which are a critical class of targeted cancer therapeutics. The structural motifs accessible from this building block are frequently found in inhibitors of key signaling pathways implicated in tumorigenesis and angiogenesis.

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Many VEGFR-2 inhibitors feature a core heterocyclic scaffold that can be constructed using synthons derived from this compound.

VEGFR-2 Signaling Pathway

Quantitative Data for Representative VEGFR-2 Inhibitors

| Compound ID | Scaffold | Target | IC₅₀ (nM) | Reference |

| Comp-A | Quinazoline | VEGFR-2 | 15 | Fictional |

| Comp-B | Pyrimidine | VEGFR-2 | 28 | Fictional |

| Comp-C | Pyrido[2,3-d]pyrimidine | VEGFR-2 | 9 | Fictional |

Note: The data presented in this table is illustrative and based on typical potencies of kinase inhibitors. Specific IC₅₀ values for compounds directly synthesized from this compound would require dedicated experimental evaluation.

PI3K/mTOR Inhibitors

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers, making it an attractive target for drug development. Heterocyclic compounds derived from this compound can be designed to inhibit key kinases in this pathway.

PI3K/Akt/mTOR Signaling Pathway

Quantitative Data for Representative PI3K/mTOR Inhibitors

| Compound ID | Scaffold | Target(s) | IC₅₀ (nM) | Reference |

| Comp-D | Imidazopyridine | PI3Kα | 5 | Fictional |

| Comp-E | Thienopyrimidine | mTOR | 12 | Fictional |

| Comp-F | Furo[2,3-b]pyridine | PI3Kα/mTOR | 2 / 8 | Fictional |

Note: The data presented in this table is illustrative and based on typical potencies of kinase inhibitors.

TAK1 Inhibitors

Transforming growth factor-β-activated kinase 1 (TAK1) is a key signaling molecule in the inflammatory response and cell survival pathways. Its inhibition has emerged as a promising strategy for the treatment of certain cancers and inflammatory diseases. The versatile chemistry of this compound allows for the synthesis of novel scaffolds targeting TAK1.

TAK1 Signaling Pathway

Quantitative Data for a Representative TAK1 Inhibitor

| Compound ID | Scaffold | Target | IC₅₀ (nM) | Reference |

| Comp-G | Benzimidazole | TAK1 | 25 | Fictional |

Note: The data presented in this table is illustrative and based on typical potencies of kinase inhibitors.

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of functional groups provides a versatile and powerful platform for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The ability to readily access important pharmacophores such as quinazolines and to introduce molecular diversity through robust cross-coupling reactions underscores its value to the drug discovery process. As the demand for novel, highly specific, and metabolically robust therapeutic agents continues to grow, the utility of this compound as a key building block is poised to expand, paving the way for the development of next-generation medicines. This guide has provided a foundational overview of its properties, synthetic applications, and role in the creation of potent kinase inhibitors, offering a valuable resource for researchers and scientists in the field.

Methodological & Application

Application Notes and Protocols: Synthesis of Quinazolines using 2-Dimethylamino-6-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] These compounds have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The functionalization of the quinazoline ring allows for the generation of diverse chemical libraries essential for drug discovery programs.[1] This document provides a detailed protocol for the synthesis of a 4-amino-8-fluoro-N,N-dimethylquinazolin-2-amine derivative starting from 2-Dimethylamino-6-fluorobenzonitrile, based on an acid-mediated annulation reaction.[1]

Synthetic Approach: Acid-Mediated Annulation

An efficient and direct route to novel quinazoline derivatives involves the acid-mediated [4+2] annulation of a 2-aminobenzonitrile derivative with a suitable cyanamide.[1][2] This one-pot reaction typically proceeds through the formation of an amidine intermediate, which then undergoes intramolecular cyclization to yield the quinazoline core.[1] The use of this compound as the starting material allows for the introduction of fluorine and dimethylamino substituents onto the quinazoline scaffold, which can significantly influence the compound's physicochemical properties and biological activity.

Experimental Protocol: Synthesis of a Representative 8-Fluoroquinazoline Derivative

This protocol outlines the synthesis of N-Benzyl-4-(benzylamino)-8-fluoro-N,N-dimethylquinazolin-2-amine from this compound and N-benzylcyanamide.

Materials:

-

This compound

-

N-Benzylcyanamide

-

1,4-Dioxane

-

Hydrochloric acid (4 M in 1,4-dioxane)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

-

Ethyl acetate

Equipment:

-

Sealed reaction tube

-

Magnetic stirrer with heating plate

-

Thin-layer chromatography (TLC) apparatus

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Column chromatography setup

Procedure:

-

To a sealed reaction tube, add this compound (1.0 mmol), N-benzylcyanamide (1.2 mmol), and 1,4-dioxane (5.0 mL).

-

To this solution, add hydrochloric acid (4 M in 1,4-dioxane, 1.5 mmol) dropwise while stirring.

-

Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.[1]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Filter the mixture and concentrate the filtrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the desired product.[1]

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Data Presentation

Table 1: Summary of Reaction Components and Expected Outcome

| Compound/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents | Role |

| This compound | C₉H₉FN₂ | 164.18 | 1.0 | Starting Material |

| N-Benzylcyanamide | C₈H₈N₂ | 132.16 | 1.2 | Reagent |

| Hydrochloric acid (4 M in 1,4-dioxane) | HCl | 36.46 | 1.5 | Catalyst/Mediator |

| N-Benzyl-4-(benzylamino)-8-fluoro-N,N-dimethylquinazolin-2-amine | C₂₄H₂₄FN₅ | 417.49 | - | Expected Product |

| Expected Yield | - | - | - | 75-85% (Estimated) |

Visualizations

References

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Substituted Quinazolines from 2-Aminobenzonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities, have made them a subject of intense research in medicinal chemistry and drug discovery. The development of efficient and versatile synthetic methodologies for accessing substituted quinazolines is therefore of paramount importance.

Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the construction of the quinazoline scaffold, offering high efficiency, broad substrate scope, and excellent functional group tolerance.[1] This document provides detailed application notes and experimental protocols for the synthesis of substituted quinazolines commencing from readily available 2-aminobenzonitriles, focusing on palladium-catalyzed methodologies.

General Reaction Scheme & Mechanism

The palladium-catalyzed synthesis of substituted quinazolines from 2-aminobenzonitriles can proceed through various pathways depending on the coupling partners. A common strategy involves a multi-component reaction where the quinazoline ring is constructed in a one-pot fashion.

A proposed general mechanism for a three-component reaction involving a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid is depicted below. The catalytic cycle is initiated by the oxidative addition of an aryl halide (if used) or the transmetalation of an arylboronic acid to the Pd(0) species. Subsequent steps involve condensation, migratory insertion, and reductive elimination to afford the quinazoline product and regenerate the active catalyst.

Caption: General workflow for the palladium-catalyzed three-component synthesis of quinazolines.

Experimental Protocols

Protocol 1: Three-Component Synthesis of 2,4-Disubstituted Quinazolines

This protocol details a palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids to furnish diverse quinazoline derivatives.[2][3]

Materials:

-

2-Aminobenzonitrile and its derivatives

-

Aromatic or aliphatic aldehydes

-

Arylboronic acids

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas supply

-

Standard glassware for organic synthesis (Schlenk tube or sealed vial)

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

To a dry Schlenk tube or sealed vial under an inert atmosphere (N₂ or Ar), add 2-aminobenzonitrile (0.5 mmol, 1.0 equiv), the corresponding aldehyde (0.6 mmol, 1.2 equiv), and the arylboronic acid (0.75 mmol, 1.5 equiv).

-